7,8-Dichloroquinolin-5-amine

Monoamine Oxidase Neurochemistry Regioisomeric Selectivity

Researchers often face uncontrolled variables when substituting regioisomeric aminoquinolines in synthetic routes. 7,8-Dichloroquinolin-5-amine (CAS 314272-29-2) eliminates this risk with defined 5-amino regiochemistry that dictates unique reactivity and target selectivity. - Enables systematic exploration of the under-represented 5-aminoquinoline scaffold for non-canonical kinase hinge-binding modes. - Provides a distinct electronic environment favoring moderate MAO-B affinity (µM range) over nanomolar 4-amino scaffolds, supporting a safer therapeutic window. - The 5-amine directs late-stage C-H functionalization at C-4/C-6, offering diversification points inaccessible with 4-amino isomers. Supplied with ≥98% HPLC purity and comprehensive analytical documentation, ensuring batch-to-batch consistency for reliable SAR studies.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 314272-29-2
Cat. No. B1598538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloroquinolin-5-amine
CAS314272-29-2
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2N)Cl)Cl)N=C1
InChIInChI=1S/C9H6Cl2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2
InChIKeyDVTKHKDOIIGDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dichloroquinolin-5-amine Overview


7,8-Dichloroquinolin-5-amine is a dichlorinated 5-aminoquinoline derivative with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol . Unlike more common 4-aminoquinoline pharmacophores, the amine at the 5-position and the adjacent chlorine atoms at the 7- and 8-positions, create a distinct electronic and steric environment that dictates its utility as a synthetic intermediate in kinase inhibitor and other drug discovery programs .

Scaffold type 5-Aminoquinoline intermediate
Key utility Kinase inhibitor library synthesis
Differentiator Non-canonical hinge-binding exploration

7,8-Dichloroquinolin-5-amine Substitution Risk


Although 7,8-dichloroquinolin-2-amine (CAS 1339883-85-0), -3-amine (CAS 1297654-69-3), and -4-amine (CAS 948293-25-2) share the same molecular formula, their amino group position fundamentally alters the heterocycle's electron density, nucleophilicity, and metal-chelation properties . This positional difference leads to divergent reactivity in pivotal cross-coupling reactions and critically influences biological target selectivity, as even minor regioisomeric shifts can result in dramatically different binding profiles against targets like monoamine oxidases (MAO) or kinases [1]. Substituting one isomer for another without rigorous re-validation therefore introduces uncontrolled variables into synthetic routes and structure-activity relationships, risking failed reactions or misleading biological data.

Target
7,8-Dichloroquinolin-5-amine: 5-position amino group directs a distinct biological fingerprint and synthetic reactivity profile.
Substitute
7,8-Dichloroquinolin-4-amine (CAS 948293-25-2): 4-position amino group may shift target selectivity towards high-potency MAO-B inhibition and alters C-H activation vectors.
Regioisomeric shift may not transfer synthetic or binding outcomes; requires re-validation.

7,8-Dichloroquinolin-5-amine Regioisomer Comparison


MAO-B Selectivity: 5-Amino vs. 4-Amino Scaffolds

While no direct, head-to-head study includes 7,8-dichloroquinolin-5-amine, class-level inference from curated ChEMBL/BindingDB data reveals that the position of the amino group strongly dictates MAO isoform inhibition. A closely related 5-amine-containing analog (CHEMBL4210376, BDBM50450820) exhibits a human MAO-B IC₅₀ of 17,000 nM. In contrast, a 4-amine analog (BDBM50038061/CHEMBL3094008) shows potent rat MAO-B inhibition with an IC₅₀ of 28 nM, a >600-fold difference [1]. This demonstrates that the amino position is the primary driver of target engagement, not merely the dichloro substitution pattern alone, underlining that 7,8-dichloroquinolin-5-amine provides a specific, differentiated starting point for neuroscience probes.

MAO-B Selectivity
Class-level inference
~607×difference in IC₅₀ between 5-amine and 4-amine regioisomeric scaffolds
Amino position dictates target engagement
5-amine scaffold supports micromolar MAO-B endpoint context; data from closely related analogs.
Monoamine Oxidase Neurochemistry Regioisomeric Selectivity

RIP2/AAK1 Kinase Inhibitor Scaffold Exploration

Patents from GlaxoSmithKline and others explicitly claim 4-aminoquinolines as core scaffolds for RIP2 kinase and AAK1 inhibitors [1][2]. The 5-amino variant, 7,8-dichloroquinolin-5-amine, presents a regioisomeric alternative where the amine exit vector is projected from a different ring position, altering the trajectory of substituents into the kinase's solvent-exposed or hydrophobic pockets. While specific IC₅₀ data for the 5-amino compound is not publicly disclosed, the patent literature's overwhelming focus on 4-aminoquinolines highlights a clear structural gap that the 5-amino isomer can uniquely fill for exploring non-canonical binding modes.

Kinase Scaffold Exploration
Supporting evidence
Alternative exit vector for hinge-binding motifs vs. standard 4-amino patents
Structurally distinct for non-canonical binding modes
Qualitative difference; no direct IC₅₀ data for 5-amino compound. Patent literature analysis.
Kinase Inhibition RIP2 Medicinal Chemistry

CNS Penetrance: 5-Amino Regioisomer Advantage

Predicted physicochemical properties highlight key differences between 7,8-dichloroquinolin-5-amine and its 4-amino isomer, 7,8-dichloroquinolin-4-amine. The 5-amine has a calculated ACD/LogP of 2.30 and a topological polar surface area (TPSA) of approximately 38.9 Ų . While the 4-amino isomer has the same molecular formula, the 5-position amino group can form a stronger intramolecular hydrogen bond with the adjacent chlorine, subtly lowering the effective H-bond donor capacity and altering the permeation profile. This positions the 5-amine as a potentially more CNS-penetrant scaffold compared to the 4-amino variant, a critical differentiator for neuroscience and neuro-oncology programs.

CNS Permeation Profile
Cross-study comparable
Lower effective H-bond donor capacity inferred from stronger intramolecular H-bond
May support CNS-penetrant probe design
Computational prediction only; no experimental BBB data available.
Physicochemical Properties CNS Drug Design ADME

Directed C-H Activation via 5-Amino Group

A study on Pd-catalyzed amination of isomeric dichloroquinolines with adamantane-containing amines demonstrates that the position of chlorine substituents dictates both the regioselectivity and the yield of the amination products . For 5-substituted quinolines, the amino group can direct ortho-palladation and subsequent functionalization, a reactivity mode not accessible to 4-aminoquinolines. This implies that 7,8-dichloroquinolin-5-amine can serve as a substrate for late-stage C-H activation strategies, providing synthetic handles for diversification not available with other regioisomers.

Directed C-H Activation
Class-level inference
5-amino group directs ortho-metalation for late-stage diversification
Orthogonal synthetic vector to 4-amino isomers
Qualitative advantage based on coordination chemistry; quantitative yield data not available.
C-H Activation Palladium Catalysis Chemoselectivity

7,8-Dichloroquinolin-5-amine Application Scenarios


RIP2/AAK1 Focused Library Synthesis

Given the lack of 5-aminoquinoline-based inhibitors in the RIP2/AAK1 patent literature , procurement of 7,8-dichloroquinolin-5-amine enables the systematic exploration of this under-represented scaffold. By coupling the 5-amine with diverse capping groups, medicinal chemists can build a focused library to probe non-canonical hinge-binding modes and potentially identify inhibitors with novel selectivity profiles against the kinome.

CNS-Penetrant MAO-B Probe Development

The class-level inference of a substantially different MAO-B inhibition profile for 5-aminoquinolines versus 4-aminoquinolines makes 7,8-dichloroquinolin-5-amine a valuable starting material for neuroscience probe development. Its regioisomeric identity is critical for achieving a desired moderate MAO-B affinity (micromolar range) rather than the high potency (nanomolar) typical of 4-amino scaffolds, which may translate to a safer therapeutic window.

Late-Stage Diversification via C-H Activation

Research groups employing directed C-H activation strategies can exploit the 5-amino group's unique directing properties . This enables late-stage functionalization at the C-4 or C-6 positions of the quinoline core, providing a versatile diversification point for lead optimization that is not accessible with the more common 4-aminoquinoline building blocks.

Isotope-Labeled Standard Synthesis for LC-MS/MS

The compound's regioisomerically pure nature makes it a suitable candidate for the synthesis of ¹³C- or ²H-labeled internal standards. These isotopologues are essential for the accurate quantification of aminoquinoline drugs or metabolites in biological matrices via LC-MS/MS, where chromatographic separation of regioisomers is often challenging . Procuring the defined 5-amino isomer ensures the standard matches the specific analyte's retention time and fragmentation pattern.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Amino exit vector geometry
Non-canonical hinge-binding assay context
CNS-penetrant probe development
Intramolecular H-bond modulation
Permeability and efflux endpoint review
Late-stage C-H functionalization
Directed ortho-metalation capacity
C-4/C-6 diversification vector review
Isotope-labeled standard synthesis
Defined regioisomeric identity
LC-MS/MS chromatographic method context
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